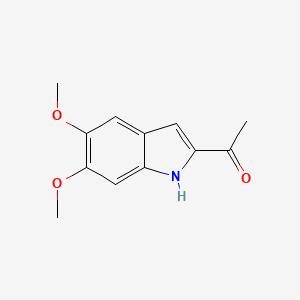
1-(5,6-Dimethoxy-1H-indol-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dimethoxy-1H-indol-2-yl)ethanone is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of two methoxy groups attached to the indole ring, which can influence its chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5,6-Dimethoxy-1H-indol-2-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of indole derivatives with ethanone under specific conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of 1-(5,6-dimethoxy-1H-indol-2-yl)ethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5,6-Dimethoxy-1H-indol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(5,6-Dimethoxy-1H-indol-2-yl)ethanone has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their diverse biological activities.
Industry: This compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5,6-dimethoxy-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes. The specific pathways and targets can vary depending on the derivative and its application .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxyindole-3-acetic acid: A metabolite of melatonin with potential biological activities.
Uniqueness: 1-(5,6-Dimethoxy-1H-indol-2-yl)ethanone is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications and properties .
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-(5,6-dimethoxy-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C12H13NO3/c1-7(14)9-4-8-5-11(15-2)12(16-3)6-10(8)13-9/h4-6,13H,1-3H3 |
Clave InChI |
JCGZKOAMNQNGSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















